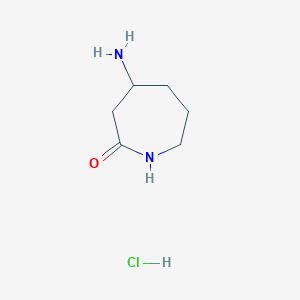

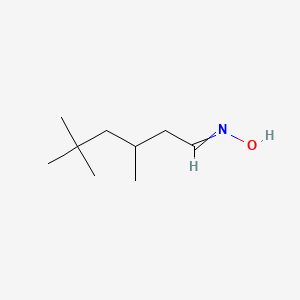

4-Aminoazepan-2-one hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ®-3-Aminoazepan-2-One Hydrochloride involves a stirred mixture of L-lysine hydrochloride and NaOH in 1,2-propanediol, which is heated to reflux. A Dean-Stark trap is used to withdraw the first 120 mL of condensed solvent. The solution is then cooled and concentrated under vacuum.Molecular Structure Analysis

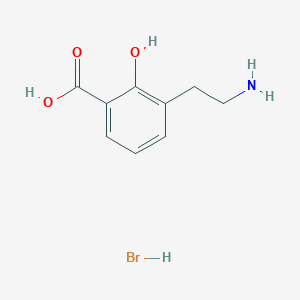

The molecular formula of 4-Aminoazepan-2-one hydrochloride is C6H13ClN2O . Its molecular weight is 164.63 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.63 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Peptide Mimicry

4-Amino-2-benzazepin-3-ones, similar in structure to 4-Aminoazepan-2-one hydrochloride, have been utilized for studying the biologically active conformations of peptides. An efficient methodology for the synthesis of these compounds starting from commercially available tyrosine has been reported, highlighting their utility in peptide research and drug development. This approach has enabled the synthesis of complex molecules like Pht-Hba(2,6-Cl2-Bn)-Gly-OH, which are valuable for understanding peptide interactions and conformations (Casimir et al., 2000).

Corrosion Inhibition

A derivative of 4-aminoazepane, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), has demonstrated significant inhibition of acidic corrosion in mild steel. This organic compound achieves an inhibition efficiency of up to 98% at low concentrations, affecting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces in acidic solutions suggests potential applications in corrosion protection and material preservation technologies (Bentiss et al., 2009).

Privileged Scaffolds in Medicinal Chemistry

The 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (Aba) scaffold, related to this compound, is recognized as a privileged template in medicinal chemistry. It serves as a core structure in various therapeutic peptide mimetics. Research has focused on expanding the substitution patterns on the Aba scaffold, introducing additional points of diversification and conformational constraint, which are crucial for peptide mimicry and potential biological applications (Van der Poorten et al., 2018).

Environmental Applications

In environmental science, compounds like 3-amino-1,2,4-triazole, which share a core structure with this compound, have been analyzed for their presence in drinking water. A novel method for the simultaneous determination of amitrole (a pesticide) and its degradation products by capillary zone electrophoresis highlights the environmental relevance of such analyses in monitoring water quality and ensuring public health (Chicharro et al., 2003).

Eigenschaften

IUPAC Name |

4-aminoazepan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-2-1-3-8-6(9)4-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHYYKLMWHSKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856305 | |

| Record name | 4-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948834-78-4 | |

| Record name | 4-Aminoazepan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)

![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)

![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)